molecular formula C16H18BrNO2S B10962465 N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10962465
M. Wt: 368.3 g/mol
InChI Key: WUDRAPSLHDMFJK-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a methyl group, and an isopropyl group attached to a benzene ring, which is further connected to a sulfonamide group.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-11(2)13-4-7-15(8-5-13)21(19,20)18-16-9-6-14(17)10-12(16)3/h4-11,18H,1-3H3

InChI Key

WUDRAPSLHDMFJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenyl.

    Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate reacts with 4-(propan-2-yl)aniline under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-bromo-2-carboxyphenyl-4-(propan-2-yl)benzene-1-sulfonamide.

    Reduction: N-(4-bromo-2-methylphenyl)-4-(propan-2-yl)benzene-1-amine.

Scientific Research Applications

N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Employed in the treatment of bacterial infections.

The uniqueness of N-(4-BROMO-2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamides.

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